5-Butyl-2-methoxy-1,3-dinitrobenzene
Description
Structure
3D Structure
Properties
CAS No. |
77055-18-6 |
|---|---|
Molecular Formula |
C11H14N2O5 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
5-butyl-2-methoxy-1,3-dinitrobenzene |
InChI |
InChI=1S/C11H14N2O5/c1-3-4-5-8-6-9(12(14)15)11(18-2)10(7-8)13(16)17/h6-7H,3-5H2,1-2H3 |
InChI Key |
RHLLHSLAWHVJAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Analysis
Single-Crystal X-ray Diffraction Analysis for Molecular Geometry and Conformational Analysis
Single-crystal X-ray diffraction is a powerful technique for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. Although a crystal structure for 5-Butyl-2-methoxy-1,3-dinitrobenzene has not been reported, the analysis of 2,5-Dimethyl-1,3-dinitrobenzene provides valuable insights into the expected molecular geometry and intermolecular interactions. researchgate.net
In the crystal structure of 2,5-Dimethyl-1,3-dinitrobenzene, the two nitro groups are rotated relative to the benzene (B151609) ring. researchgate.net The dihedral angles between the plane of the benzene ring and the two nitro groups are 44.50 (7)° and 31.67 (8)°. researchgate.net This rotation is a common feature in nitroaromatic compounds and is influenced by steric and electronic effects. It is anticipated that this compound would exhibit similar rotations of its nitro groups, influenced by the steric bulk of the butyl and methoxy (B1213986) groups.
Table 1: Selected Dihedral Angles in 2,5-Dimethyl-1,3-dinitrobenzene researchgate.net
| Atoms Involved | Dihedral Angle (°) |
|---|---|
| Benzene Ring Plane - Nitro Group 1 | 44.50 (7) |
Note: This data is for the analog compound 2,5-Dimethyl-1,3-dinitrobenzene and serves as an estimation for this compound.
The crystal packing of 2,5-Dimethyl-1,3-dinitrobenzene is characterized by the presence of C—H⋯O interactions. The tilt of the nitro groups allows for the formation of these weak hydrogen bonds between the hydrogen atoms of the aromatic ring and the oxygen atoms of the nitro groups of adjacent molecules. researchgate.net These interactions create puckered sheets perpendicular to the c-axis, playing a crucial role in the supramolecular assembly. researchgate.net It is highly probable that similar C—H⋯O interactions, involving the hydrogen atoms of the butyl chain, the methoxy group, and the aromatic ring, would be present in the crystal structure of this compound, governing its solid-state structure.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Structural Insights
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound. While specific spectra for this compound are not available, data for related compounds like Musk Ambrette and other dinitrobenzene derivatives allow for the prediction of key spectroscopic signatures. nih.govwho.int
The most characteristic vibrational modes for dinitrobenzene derivatives are the asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups. These bands are typically strong in the infrared spectrum and provide clear evidence for the presence of these functional groups. For dinitrobenzene compounds, the asymmetric stretching modes are generally observed in the range of 1520-1560 cm⁻¹, while the symmetric stretching modes appear in the 1340-1370 cm⁻¹ region. The exact positions of these bands are sensitive to the electronic environment and the presence of other substituents on the aromatic ring.
Table 2: Typical Infrared Absorption Frequencies for Nitro Groups in Dinitroaromatic Compounds
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| Asymmetric NO₂ Stretch | 1520 - 1560 |
Note: This table represents a general range for dinitroaromatic compounds and the exact values for this compound may vary.
The substitution pattern on the benzene ring gives rise to characteristic bands in the fingerprint region of the infrared spectrum (below 1500 cm⁻¹). These include C-H out-of-plane bending vibrations, which are particularly useful for distinguishing between different isomers. For a 1,2,3,5-tetrasubstituted benzene ring, as in the case of this compound, specific patterns of absorption bands would be expected. Additionally, the presence of the butyl and methoxy groups would contribute their own characteristic vibrations, such as C-H stretching and bending modes for the alkyl chain and C-O stretching for the ether linkage. Spectroscopic data for Musk Ambrette, which also contains tert-butyl and methoxy groups on a dinitrobenzene core, confirms the presence of these characteristic vibrational modes. nih.govwho.int
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,5-Dimethyl-1,3-dinitrobenzene |
| Musk Ambrette (6-tert-Butyl-3-methyl-2,4-dinitroanisole) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Chemical Environment
Nuclear Magnetic resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure and chemical environment of a compound. By analyzing the interactions of atomic nuclei with an external magnetic field, NMR spectroscopy allows for the precise determination of the connectivity and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the butyl and methoxy substituents. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the two nitro groups and the electron-donating effect of the methoxy group.
The aromatic region is expected to show two signals for the two non-equivalent aromatic protons. The proton at the C4 position, situated between the two nitro groups, would be significantly deshielded and appear at a downfield chemical shift. The proton at the C6 position, adjacent to the methoxy group, would be influenced by both the methoxy and a nitro group.
The butyl group protons will present a characteristic pattern of signals. The terminal methyl group (CH₃) will appear as a triplet at the most upfield position. The adjacent methylene (B1212753) group (CH₂) will be a sextet, followed by another methylene group as a quintet, and the methylene group directly attached to the aromatic ring will be a triplet at the most downfield position of the butyl chain signals. The methoxy group will be observed as a singlet in the spectrum.
The coupling constants (J), which measure the interaction between neighboring protons, are expected to follow typical values. For the butyl chain, the vicinal coupling (³J) between protons on adjacent carbons is typically in the range of 7-8 Hz. In the aromatic ring, a small meta-coupling (⁴J) of around 2-3 Hz might be observed between the aromatic protons.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Aromatic-H (C4-H) | 8.5 - 8.7 | d | ~2-3 |
| Aromatic-H (C6-H) | 7.8 - 8.0 | d | ~2-3 |
| Methoxy (-OCH₃) | 4.0 - 4.2 | s | - |
| Methylene (-CH₂-Ar) | 2.8 - 3.0 | t | ~7-8 |
| Methylene (-CH₂-CH₂Ar) | 1.6 - 1.8 | quint | ~7-8 |
| Methylene (-CH₂-CH₃) | 1.3 - 1.5 | sext | ~7-8 |
| Methyl (-CH₃) | 0.9 - 1.0 | t | ~7-8 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum of this compound will provide information on the different carbon environments within the molecule. The aromatic carbons will resonate in the downfield region of the spectrum, with their chemical shifts significantly affected by the attached substituents.
The carbons bearing the nitro groups (C1 and C3) are expected to be highly deshielded due to the strong electron-withdrawing nature of the nitro groups. The carbon attached to the methoxy group (C2) will also be downfield but influenced by the oxygen's shielding effect. The carbon atom bonded to the butyl group (C5) will have its chemical shift influenced by the alkyl substituent. The unsubstituted aromatic carbons (C4 and C6) will appear at relatively more upfield positions compared to the substituted ones.
The carbons of the butyl chain will appear in the upfield region of the spectrum, with the carbon directly attached to the aromatic ring being the most downfield among them. The methoxy carbon will also be found in the upfield region.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1, C3 (C-NO₂) | 145 - 155 |
| C2 (C-OCH₃) | 150 - 160 |
| C5 (C-Butyl) | 140 - 150 |
| C4, C6 (Ar-CH) | 115 - 130 |
| Methoxy (-OCH₃) | 55 - 65 |
| Methylene (-CH₂-Ar) | 30 - 40 |
| Methylene (-CH₂-CH₂Ar) | 30 - 35 |
| Methylene (-CH₂-CH₃) | 20 - 25 |
| Methyl (-CH₃) | 10 - 15 |
Electron Spin Resonance (ESR) Spectroscopy of Related Nitroaromatic Radical Anions
Electron Spin Resonance (ESR) spectroscopy is a technique used to study chemical species that have one or more unpaired electrons, such as free radicals. The radical anion of this compound can be generated, and its ESR spectrum would provide insights into the electronic structure of the molecule.
Spin Density Distribution and Electronic Coupling
Upon reduction, this compound can form a radical anion where the unpaired electron is delocalized over the π-system of the aromatic ring and the two nitro groups. The spin density, which represents the probability of finding the unpaired electron at a particular atom, is expected to be highest on the nitrogen and oxygen atoms of the nitro groups.
Theoretical calculations on related dinitrobenzene radical anions suggest that the spin density is primarily localized on the two nitro groups. The presence of the electron-donating methoxy group and the alkyl butyl group will likely influence the spin density distribution, but the majority of the spin will reside on the electron-accepting nitro moieties.
Analysis of Hyperfine Splittings
The ESR spectrum of the radical anion would exhibit hyperfine splitting due to the interaction of the unpaired electron with magnetic nuclei, primarily ¹⁴N of the nitro groups and the ¹H of the aromatic ring. The magnitude of the hyperfine splitting constant (hfc) is proportional to the spin density at that nucleus.
For the radical anion of this compound, significant hyperfine splitting is expected from the two ¹⁴N nuclei of the nitro groups. Smaller splittings would arise from the aromatic protons. The butyl and methoxy protons are generally too far from the main sites of spin density to cause observable splitting. The analysis of these hyperfine splittings would allow for a detailed mapping of the spin density distribution within the radical anion. In related dinitrobenzene radical anions, the nitrogen hyperfine coupling constants are typically in the range of 1-10 Gauss.
Gas-Phase Ion Chemistry and Mass Spectrometry Investigations
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions resulting from the decomposition of the molecular ion.
The fragmentation of nitroaromatic compounds is well-documented. Common fragmentation pathways for this compound would likely involve the loss of the nitro groups (as NO₂ or NO). The loss of the butyl chain through benzylic cleavage is also a probable fragmentation pathway. Further fragmentation could involve the loss of the methoxy group as a methyl radical or formaldehyde.
Ion Cyclotron Resonance Studies of Aromatic Nucleophilic Substitution
Ion Cyclotron Resonance (ICR) is a powerful mass spectrometry technique used to study the kinetics and mechanisms of gas-phase ion-molecule reactions. In the context of this compound, ICR could provide significant insights into its reactivity in aromatic nucleophilic substitution (SNAr) reactions.
The SNAr mechanism typically involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. semanticscholar.orgresearchgate.net The rate of this reaction is influenced by the nature of the substituents on the benzene ring and the leaving group. semanticscholar.org In this compound, the two nitro groups are strong electron-withdrawing groups, which activate the ring towards nucleophilic attack.
ICR studies on similar dinitrobenzene derivatives have elucidated the stepwise nature of SNAr reactions. semanticscholar.orgresearchgate.net For this compound, the reaction with a nucleophile (Nu-) would proceed as follows:
Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing a leaving group (e.g., the methoxy group), leading to the formation of a negatively charged intermediate. The stability of this complex is crucial for the reaction to proceed.
Departure of the Leaving Group: The intermediate then expels the leaving group to restore the aromaticity of the ring, yielding the final substitution product.
The kinetics of these steps can be precisely measured using ICR-MS. The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and conditions. semanticscholar.orgresearchgate.net
Key Research Findings from Analogous Systems:
Studies on 1-chloro-2,4-dinitrobenzene (B32670) with various nucleophiles have shown that the formation of the zwitterionic intermediate is often the rate-determining step. semanticscholar.orgresearchgate.net
The nature of the solvent can significantly impact the reaction rates and mechanism. semanticscholar.orgresearchgate.net
| Parameter | Influence on SNAr Reaction |
| Electron-withdrawing groups (-NO2) | Activate the aromatic ring for nucleophilic attack. |
| Leaving group ability | Influences the rate of the second step (re-aromatization). |
| Nucleophile strength | Affects the rate of the initial attack. |
| Solvent polarity | Can stabilize or destabilize the charged intermediate. |
Adduct Formation and Fragmentation Pathways
Mass spectrometry is a primary tool for the structural elucidation of organic compounds. For this compound, analysis by techniques such as electrospray ionization (ESI) would likely involve the formation of adduct ions. Adduct ions are formed when the analyte molecule associates with ions present in the ESI source, such as protons ([M+H]+), sodium ions ([M+Na]+), or ammonium (B1175870) ions ([M+NH4]+). acdlabs.com
The formation of these adducts is influenced by several factors, including the analyte's structure, the solvent system, and the instrumental conditions. nih.gov For nitroaromatic compounds, protonation can occur on the nitro group's oxygen atoms or the aromatic ring. nih.gov
Expected Fragmentation Pathways:
Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the protonated molecule or other precursor ions of this compound would undergo characteristic fragmentation. Based on studies of similar nitroaromatic compounds, the following fragmentation pathways can be anticipated:
Loss of Nitro Group (-NO2): A common fragmentation pathway for nitroaromatics is the loss of a nitro group as a neutral radical (•NO2) or as nitrous acid (HNO2) from the protonated molecule.
Cleavage of the Butyl Chain: The butyl substituent can undergo fragmentation, leading to the loss of alkyl radicals (e.g., •CH3, •C2H5).
Loss of the Methoxy Group (-OCH3): The methoxy group can be lost as a neutral radical (•OCH3) or as methanol (B129727) (CH3OH).
Ring Cleavage: At higher collision energies, fragmentation of the aromatic ring itself may occur.
The fragmentation patterns of nitro compounds can be complex and are dependent on the ionization method and the instrument used. nih.gov Electron ionization (EI) mass spectrometry of nitroaromatic compounds often shows a prominent molecular ion peak due to the charge-stabilizing ability of the aromatic ring. nih.gov
| Precursor Ion | Possible Fragment Ion | Neutral Loss |
| [M+H]+ | [M+H - NO2]+ | •NO2 |
| [M+H]+ | [M+H - HNO2]+ | HNO2 |
| [M+H]+ | [M+H - CH3]+ | •CH3 |
| [M+H]+ | [M+H - OCH3]+ | •OCH3 |
| [M+H]+ | [M+H - CH3OH]+ | CH3OH |
Mechanistic Investigations of Reactivity
Electrophilic Aromatic Substitution (EAS) Behavior of Polysubstituted Benzenes
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The reaction involves an electrophile attacking the electron-rich π-system of the aromatic ring, leading to the substitution of a hydrogen atom. msu.edumasterorganicchemistry.com The rate and regioselectivity of this substitution are heavily influenced by the nature of the substituents already present on the ring. msu.edu
Substituents on a benzene ring are classified as either activating or deactivating, and they direct incoming electrophiles to specific positions.
Methoxy (B1213986) Group (-OCH₃): The methoxy group is a strong activating group. libretexts.org Although oxygen is highly electronegative and withdraws electron density inductively, its lone pairs can be donated into the aromatic ring through resonance. This resonance effect is dominant, increasing the electron density of the ring, particularly at the ortho and para positions. libretexts.org This increased nucleophilicity makes the ring more reactive towards electrophiles than benzene itself and directs incoming electrophiles to the positions ortho and para to the methoxy group. msu.edulibretexts.org
Nitro Group (-NO₂): The nitro group is a strong deactivating group. assets-servd.host It strongly withdraws electrons from the ring through both inductive and resonance effects. libretexts.orgyoutube.com This withdrawal of electron density makes the aromatic ring significantly less nucleophilic and therefore much slower to react with electrophiles compared to benzene. msu.educhemistrysteps.com The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the site of electrophilic attack. libretexts.orgassets-servd.host
In a molecule like 5-Butyl-2-methoxy-1,3-dinitrobenzene, these groups exert competing influences on the ring's reactivity. The methoxy group activates the ring, while the two nitro groups strongly deactivate it.
| Substituent Group | Effect on Reactivity | Directing Influence | Primary Mechanism |
|---|---|---|---|
| Methoxy (-OCH₃) | Activating | Ortho, Para | Resonance (Donating) |
| Nitro (-NO₂) | Deactivating | Meta | Resonance and Inductive (Withdrawing) |
When a polysubstituted benzene undergoes further electrophilic substitution, such as nitration, the position of the new substituent is determined by the combined directing effects of the groups already present. In cases of conflicting directing effects, the most powerful activating group generally controls the regioselectivity. echemi.comstackexchange.com
For a hypothetical nitration of a molecule with both a strong activating group (like methoxy) and strong deactivating groups (like nitro), the activating group's directing effect will dominate. echemi.comstackexchange.com The methoxy group at position 2 would direct an incoming electrophile to its ortho (position 3, already occupied by a nitro group) and para (position 5, occupied by the butyl group) positions. The nitro groups at positions 1 and 3 would direct an incoming electrophile to their meta positions. For example, the nitro group at C1 directs to C3 (occupied) and C5 (occupied). The nitro group at C3 directs to C1 (occupied) and C5 (occupied).
Nucleophilic Aromatic Substitution (SNAr) Pathways of Dinitrobenzene Derivatives
While the electron-rich nature of benzene rings makes them susceptible to electrophilic attack, they are generally resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups, such as nitro groups, can activate the ring towards Nucleophilic Aromatic Substitution (SNAr). wikipedia.org This reaction involves a nucleophile displacing a leaving group on the aromatic ring. wikipedia.org For the SNAr mechanism to be favorable, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged intermediate. wikipedia.org
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgscribd.com In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a sigma-complex where the negative charge is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing nitro groups. wikipedia.orgwikipedia.org
The stability of the Meisenheimer complex is a key factor in SNAr reactions. The presence of multiple nitro groups provides significant stabilization by delocalizing the negative charge. wikipedia.org Stable Meisenheimer complexes can sometimes be isolated as salts. scribd.com The formation of these complexes from dinitrobenzene derivatives and nucleophiles like alkoxides or amines has been extensively studied. researchgate.netrsc.orgscielo.br
| Characteristic | Description |
|---|---|
| Structure | A 1:1 adduct between an electron-poor arene and a nucleophile. wikipedia.org |
| Nature | A resonance-stabilized, negatively charged intermediate. wikipedia.org |
| Stabilization | Achieved by delocalization of the negative charge onto electron-withdrawing groups (e.g., -NO₂) positioned ortho and/or para to the site of attack. wikipedia.orgwikipedia.org |
| Role in Mechanism | Serves as the key intermediate in the stepwise addition-elimination pathway of SNAr reactions. scribd.com |
The traditional textbook depiction of the SNAr reaction is a stepwise mechanism where either the formation of the Meisenheimer complex or its subsequent decomposition to products is the rate-determining step. semanticscholar.orgresearchgate.net However, recent computational and experimental studies, including those using kinetic isotope effects, have provided compelling evidence that many SNAr reactions proceed through a single, concerted step (cSNAr), without forming a stable intermediate. springernature.comnih.govstackexchange.com
The prevalence of a stepwise versus a concerted mechanism depends on several factors:
Ring Activation: Stepwise mechanisms are favored in highly electron-deficient rings, where the strong electron-withdrawing groups can effectively stabilize the Meisenheimer intermediate. stackexchange.com
Leaving Group: Poor leaving groups, such as fluoride (B91410), tend to favor a stepwise pathway. springernature.comstackexchange.com
Nucleophile: The nature of the nucleophile also plays a role in the reaction pathway.
For dinitrobenzene derivatives, the mechanism can be nuanced. Reactions involving a fluoride leaving group are often stepwise. springernature.com However, with better leaving groups like chloride or bromide, the reaction is more likely to be concerted, as the elimination of the leaving group becomes so fast that it happens simultaneously with the nucleophilic attack. springernature.comstackexchange.com Thus, the long-held belief that SNAr reactions are universally stepwise has been challenged, with a significant number now understood to follow a concerted pathway. nih.gov
The kinetics of SNAr reactions are highly dependent on the characteristics of both the leaving group and the nucleophile, as these can influence which step of the mechanism is rate-limiting. semanticscholar.orgresearchgate.net
Nucleophile Characteristics: The nucleophile's strength, concentration, and steric properties also impact the reaction kinetics. In many cases, the formation of the intermediate is the rate-determining step. semanticscholar.orgresearchgate.net For example, in the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine (B178648) in several solvents, the formation of the zwitterionic intermediate is the rate-limiting step. semanticscholar.orgccsenet.org The rate of reaction generally increases with stronger, less sterically hindered nucleophiles.
Solvent Effects on SNAr Reaction Rates and Mechanisms
The rates and mechanisms of nucleophilic aromatic substitution (SNAr) reactions are profoundly influenced by the solvent in which they are carried out. For polysubstituted nitroaromatic compounds like this compound, the solvent's properties can dictate the reaction pathway and efficiency. The polarity of the solvent plays a crucial role, with different effects observed for catalyzed and non-catalyzed SNAr pathways. Current time information in Edmonton, CA.
Aprotic solvents, particularly those with high polarity such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP), are known to significantly accelerate SNAr reactions. Current time information in Edmonton, CA. The kinetics of the reaction between 2,4-dinitrochlorobenzene and piperidine (B6355638), a model for SNAr reactions, have been studied in a variety of aprotic solvents. The second-order rate coefficients (kA) show a correlation with solvent parameters, highlighting the influence of the medium on the reaction rate. dergipark.org.tr For instance, the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine has been investigated in a range of aprotic solvents, revealing that the rate is sensitive to the solvent's ability to stabilize the charged intermediates. nih.gov
Hydrogen-bond donor (HBD) solvents can also influence the reaction, but their effect can be complex. For example, the ambiphilic nature of water and formamide (B127407) allows them to act as both hydrogen bond donors and acceptors, which can lead to nucleophilic activation at the nitrogen center of the nucleophile. Current time information in Edmonton, CA. In some cases, the presence of HBD solvents can lead to deviations from linear correlations observed with other solvent parameters. dergipark.org.tr
Ionic liquids have emerged as a promising alternative to conventional organic solvents for SNAr reactions. They can offer significant catalytic effects compared to reactions run in water, acetonitrile, and other common solvents. Current time information in Edmonton, CA. The high polarizability of the ions in ionic liquids, such as the dicyanamide (B8802431) anion in EMIMDCN, can contribute to the enhanced reaction rates observed in these media. Current time information in Edmonton, CA.
Table 1: Effect of Solvent on the Second-Order Rate Coefficient (kA) for the Reaction of 2,4-Dinitrochlorobenzene with Piperidine at 25°C
| Solvent | Dielectric Constant (ε) | kA (L mol-1 s-1) |
| Dioxane | 2.21 | 0.023 |
| 1,1,1-Trichloroethane | 7.53 | 0.138 |
| Ethyl acetate | 6.02 | 0.282 |
| Nitromethane | 35.82 | 2.45 |
| N,N-Dimethylformamide | 36.71 | 4.50 |
This table is generated based on data for a model SNAr reaction and illustrates the general trend of increasing reaction rate with solvent polarity. Specific data for this compound may vary.
Gas-Phase Nucleophilic Aromatic Substitution Studies
Studying SNAr reactions in the gas phase provides fundamental insights into the intrinsic reactivity of molecules without the complicating effects of salvation. Ion cyclotron resonance (ICR) mass spectrometry is a powerful technique for such investigations. Gas-phase studies on dinitrobenzenes have shown that they can react with nucleophiles to form detectable 1:1 adducts.
For instance, the reactions of dinitrobenzene isomers with nucleophiles like Cl- have been examined. The abundance of the adducts formed can vary depending on the isomer, with the ortho isomer sometimes showing different reactivity compared to the meta and para isomers. Computational studies have also been employed to investigate gas-phase SNAr reactions. These theoretical approaches can help to elucidate the reaction mechanism, for example, by determining whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a stable Meisenheimer intermediate. scienceopen.comresearchgate.net The nature of the leaving group and the nucleophile significantly impacts the reaction pathway in the gas phase. researchgate.netyoutube.com
Reduction Chemistry of Aromatic Nitro Groups within Complex Molecular Architectures
The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, leading to the formation of valuable amino compounds. In complex molecules containing multiple functional groups, the selective reduction of nitro groups presents a significant challenge.
Selective Reduction Methodologies in the Presence of Other Functional Groups (e.g., amide)
Achieving selective reduction of a nitro group in the presence of other reducible functionalities, such as amides, requires careful selection of reagents and reaction conditions. Certain reagents have been developed that show a high degree of chemoselectivity for the nitro group. For example, systems like metal and hydrazine formate (B1220265) have been found to be effective for the selective reduction of nitro groups without affecting other sensitive groups. orientjchem.org The choice of metal can be crucial, with less expensive metals like zinc or magnesium sometimes being used in place of more precious metals like palladium or platinum. orientjchem.org
The relative positions of substituents on the aromatic ring can also influence the selectivity of the reduction. In dinitro- and trinitro-phenols and their ethers, a nitro group ortho to a hydroxy or alkoxy group is often preferentially reduced. rsc.org Similarly, for nitro derivatives of aniline (B41778), preference is often given to the reduction of the nitro group ortho to the amino group. nih.gov
Catalytic Hydrogenation and Transfer Hydrogenation Strategies
Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds. Noble metals such as platinum, palladium, rhodium, and ruthenium, often supported on carbon or other materials, are common catalysts for this transformation. researchgate.netresearchgate.net The reaction is typically carried out under a hydrogen atmosphere.
Transfer hydrogenation offers a safer and often more convenient alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule, such as hydrazine hydrate (B1144303) or isopropanol, is used in the presence of a catalyst. srce.hr This approach can also be highly selective for the reduction of nitro groups. The development of catalysts with high activity and selectivity is an ongoing area of research, with a focus on improving the efficiency and sustainability of these processes. researchgate.net
Electrochemical Reduction Mechanisms of Dinitroaromatics
The electrochemical reduction of dinitroaromatic compounds provides a powerful tool for studying their reduction mechanisms in detail. In aprotic solvents like DMF, the reduction often proceeds in a stepwise manner. The first step typically involves a one-electron transfer to form a radical anion, followed by a second one-electron transfer to form a dianion. These processes can often be observed and characterized using techniques such as cyclic voltammetry.
The mechanism can be more complex in the presence of proton donors, where the transformation of only one nitro group is often observed. The selectivity of the process is governed by the reactions of the intermediate radical anions, including their protonation and subsequent bond cleavage. The structure of the dinitroaromatic compound, including the relative positions of the nitro groups, can significantly influence the electrochemical behavior.
Table 2: General Electrochemical Reduction Pathway of Dinitroaromatics in Aprotic Media
| Step | Reaction | Description |
| 1 | Ar(NO2)2 + e- ⇌ [Ar(NO2)2]•- | Formation of the radical anion |
| 2 | [Ar(NO2)2]•- + e- ⇌ [Ar(NO2)2]2- | Formation of the dianion |
This table represents a generalized pathway. The specific potentials and reversibility depend on the compound and experimental conditions.
Quantum Chemical Analysis of Initial Reduction Steps
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become invaluable for elucidating the mechanisms of nitroaromatic reduction at a molecular level. These computational methods allow for the investigation of the electronic structure of the reactants, intermediates, and transition states involved in the reduction process.
Theoretical studies can help to understand the initial steps of reduction, such as the formation of the radical anion. By calculating properties like electron affinities and spin density distributions, researchers can predict which nitro group in a polynitroaromatic compound is more susceptible to initial electron attachment. Furthermore, quantum chemical calculations can be used to model the energetics of subsequent reaction steps, such as protonation and bond cleavage, providing insights into the selectivity of the reduction process. These theoretical investigations complement experimental studies and contribute to a more complete understanding of the reduction mechanisms of complex dinitroaromatic compounds.
Other Transformation Reactions and Functional Group Interconversions
The reactivity of this compound is characterized by the interplay of its functional groups: the two nitro groups, the methoxy group, and the butyl-substituted aromatic ring. The electron-withdrawing nature of the nitro groups significantly influences the molecule's susceptibility to various transformations, particularly reduction and nucleophilic aromatic substitution. Mechanistic insights into these reactions are largely derived from studies on analogous dinitroaromatic compounds, most notably 2,4-dinitroanisole (B92663).
Reduction of Nitro Groups
The nitro groups are the most reactive sites for reduction in this compound. Depending on the reducing agent and reaction conditions, either one or both nitro groups can be reduced to amino groups.
Selective Mononitro Reduction (Zinin Reduction): The selective reduction of one nitro group in a polynitroaromatic compound is a synthetically valuable transformation. The Zinin reduction, which typically employs sulfide (B99878), hydrosulfide, or polysulfide reagents (such as sodium sulfide, Na₂S, or ammonium (B1175870) sulfide, (NH₄)₂S), is a classic method for achieving this selectivity. sciencemadness.orgstackexchange.com
In the case of this compound, the two nitro groups are in non-equivalent positions. One is ortho to the methoxy group (at the 1-position), while the other is para (at the 3-position). In dinitroanisole derivatives, it has been observed that a nitro group ortho to the methoxy group is preferentially reduced. stackexchange.com This preference is attributed to the electronic and potential steric influence of the neighboring methoxy group. Therefore, the selective reduction of this compound is expected to yield primarily 5-Butyl-2-methoxy-3-nitroaniline.
The generally accepted mechanism for the Zinin reduction involves the nucleophilic attack of the sulfide ion on the electron-deficient nitro group. researchgate.net This is followed by a series of proton and electron transfers, ultimately leading to the formation of the corresponding amino group.
Complete Dinitro Reduction: Stronger reducing agents, such as catalytic hydrogenation (e.g., H₂ over Palladium or Platinum) or metals in acidic media (e.g., Sn/HCl or Fe/HCl), will typically reduce both nitro groups to afford the corresponding diamine, 5-Butyl-2-methoxy-1,3-diaminobenzene. wikipedia.org
Table 1: Predicted Products of Nitro Group Reduction in this compound
| Reagent/Condition | Predicted Major Product |
| Na₂S or (NH₄)₂S (Zinin Reduction) | 5-Butyl-2-methoxy-3-nitroaniline |
| H₂/Pd or Sn/HCl | 5-Butyl-2-methoxy-1,3-diaminobenzene |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring, activated by the two nitro groups, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group.
For dinitroanisole derivatives, the methoxy group can act as a leaving group. wikipedia.org For instance, heating 2,4-dinitroanisole with ammonia (B1221849) under pressure results in the formation of 2,4-dinitroaniline. wikipedia.org Similarly, hydrolysis with strong bases like sodium hydroxide (B78521) can displace the methoxy group to form the corresponding dinitrophenol. wikipedia.org
By analogy, this compound is expected to undergo similar SNAr reactions.
Table 2: Potential Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Expected Product |
| Ammonia (NH₃) | 5-Butyl-1,3-dinitro-2-aminobenzene |
| Hydroxide (OH⁻) | 5-Butyl-1,3-dinitrophenol |
The mechanism of SNAr reactions in such activated systems typically proceeds through a two-step addition-elimination pathway. The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org In a subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored.
Formation of Meisenheimer Complexes
In the presence of strong nucleophiles and alkaline conditions, dinitroanisole derivatives can form stable Meisenheimer complexes without the immediate departure of the leaving group. wikipedia.org These complexes are characterized by the development of a negative charge on the aromatic ring, which is delocalized over the nitro groups. For example, 2,4-dinitroanisole reacts with sodium methoxide (B1231860) to form a stable Meisenheimer complex. wikipedia.org It is plausible that this compound could also form such stable intermediates upon reaction with suitable nucleophiles.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for the detailed study of molecular systems. These methods solve the Schrödinger equation, or a simplified form of it, to provide fundamental insights into molecular behavior. For a molecule like 5-Butyl-2-methoxy-1,3-dinitrobenzene, these calculations can reveal the intricate details of its geometry, electronic landscape, and energetic properties.
The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For substituted dinitrobenzenes, the planarity of the benzene (B151609) ring and the orientation of the nitro, methoxy (B1213986), and butyl groups are critical factors. The nitro groups are typically slightly twisted out of the plane of the benzene ring due to steric hindrance with adjacent substituents.
Table 1: Predicted Optimized Geometric Parameters for a Dinitrobenzene Analog (Note: Data is representative of a substituted dinitrobenzene and serves as an illustrative example.)
| Parameter | Value |
| C-C (aromatic) bond length | ~1.39 Å |
| C-N bond length | ~1.47 Å |
| N-O bond length | ~1.22 Å |
| C-O (methoxy) bond length | ~1.36 Å |
| Dihedral angle (C-C-N-O) | 10-20° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are crucial for determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the methoxy group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be concentrated on the nitro groups, given their strong electron-withdrawing character. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the aromatic ring carbons attached to the nitro groups and would act as an electron acceptor in charge-transfer interactions.
Table 2: Representative Frontier Orbital Energies for a Substituted Nitroaromatic Compound
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 5.4 |
The charge distribution within this compound is highly polarized. The nitro groups create significant regions of positive electrostatic potential on the adjacent carbon atoms of the benzene ring, making them susceptible to nucleophilic attack. The oxygen atoms of the nitro and methoxy groups are regions of negative electrostatic potential. An electrostatic potential surface map would visually represent these charge distributions, with red areas indicating negative potential (electron-rich) and blue areas indicating positive potential (electron-poor). This analysis is vital for understanding intermolecular interactions.
Multipole analysis further quantifies this charge distribution, providing a more detailed picture than a simple dipole moment. This information can be used to model the molecule's interactions with other molecules and external electric fields.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. Each vibrational mode involves specific atomic motions. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the NO2 groups, C-H stretching of the aromatic ring and butyl group, and C-O stretching of the methoxy group. Comparing the simulated spectra with experimental data can help to confirm the molecular structure.
Table 3: Predicted Key Vibrational Frequencies for a Dinitrobenzene Derivative
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| NO₂ asymmetric stretching | ~1530-1560 |
| NO₂ symmetric stretching | ~1340-1350 |
| C-H (aromatic) stretching | ~3000-3100 |
| C-O (methoxy) stretching | ~1250 |
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies
QSRR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity or physical properties. This is achieved by correlating calculated molecular descriptors with experimentally determined values.
For a series of substituted dinitrobenzene compounds, molecular descriptors can be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or topological. By performing a statistical analysis, such as multiple linear regression, a QSRR model can be developed to predict the reaction rates or selectivity for new compounds in this class, including this compound. For instance, the rate of a nucleophilic aromatic substitution reaction could be correlated with the LUMO energy and the partial charge on the carbon atom being attacked. Such models are valuable for designing molecules with desired reactivity. dergipark.org.tr
Development of Predictive Models for Chemical Behavior and Reaction Pathways
Predictive modeling for nitroaromatic compounds like this compound relies heavily on computational methods to forecast their chemical reactivity and the course of potential reactions. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent tools in this domain. nih.govsid.irresearchgate.net These models establish a mathematical correlation between the molecular structure of a compound and its biological activity or physicochemical properties. sid.ir
For nitroaromatics, descriptors such as molecular weight, the number of nitro and alkyl groups, and quantum chemical parameters calculated via methods like Density Functional Theory (DFT) are used to build these predictive frameworks. sid.irresearchgate.net For instance, DFT can be used to calculate electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are indicative of a molecule's reactivity. researchgate.net Ensemble learning approaches, which combine multiple individual models, have shown high levels of robustness and predictivity for assessing the properties of nitroaromatic compounds. nih.gov Recent studies have also integrated conceptual DFT descriptors with machine learning algorithms to create robust and interpretable models for predicting the toxicological profiles of nitroaromatics, a critical aspect of chemical safety assessment. acs.org These computational strategies provide a powerful framework for screening and designing safer nitroaromatic compounds by predicting their behavior before synthesis. researchgate.net
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling is indispensable for mapping the intricate details of reaction mechanisms involving nitroaromatic compounds. By calculating the potential energy surface for a given reaction, chemists can identify intermediates, transition states, and determine activation energies, thereby gaining a complete picture of the reaction pathway.
Computational Elucidation of SNAr Intermediates and Transition States
Nucleophilic Aromatic Substitution (SNAr) is a characteristic reaction for electron-deficient aromatic rings, such as that in this compound. The electron-withdrawing nitro groups strongly activate the benzene ring towards attack by nucleophiles. Computational studies, particularly using DFT, have been instrumental in elucidating the mechanism of SNAr reactions. researchgate.net
The generally accepted mechanism involves a two-step addition-elimination process via a stabilized anionic intermediate known as a Meisenheimer complex. semanticscholar.orgnih.gov However, recent computational and experimental evidence suggests that the mechanism can be more nuanced, sometimes proceeding through a concerted (single-step) pathway where the Meisenheimer complex is a transition state rather than a true intermediate. bris.ac.uk
DFT calculations allow for the precise modeling of these pathways. Researchers can locate the structures of the reactants, the Meisenheimer intermediate, the transition states connecting them, and the products. The calculated activation energies for each step reveal the rate-determining step of the reaction. For many dinitrobenzene derivatives, the formation of the zwitterionic or anionic intermediate is the rate-determining step, though in some cases, the departure of the leaving group can be rate-limiting, depending on the nucleophile, leaving group, and solvent. researchgate.netsemanticscholar.org
| Computational Aspect | Description | Key Findings & Insights |
|---|---|---|
| Mechanism Pathway | Determination of whether the reaction is stepwise (via a stable Meisenheimer intermediate) or concerted (a single transition state). | The pathway is highly dependent on the substrate, nucleophile, and leaving group. Many reactions previously assumed to be stepwise may be concerted. bris.ac.uk |
| Intermediate Structure | Geometric and electronic characterization of the Meisenheimer complex (σ-adduct). | The complex is an anionic, non-aromatic cyclohexadienyl species. Its stability is crucial for the stepwise pathway. nih.govresearchgate.net |
| Transition State (TS) Analysis | Calculation of the energy and structure of the highest energy point along the reaction coordinate. | Identifies the rate-determining step. For stepwise reactions, there are two transition states (for formation and decomposition of the intermediate). researchgate.net |
| Solvent Effects | Modeling the reaction in the presence of solvent molecules, either implicitly (continuum models) or explicitly. | Polar aprotic solvents like DMSO can significantly influence reaction rates and the stability of charged intermediates. researchgate.netresearchgate.net |
Modeling of Surface Chemistry for Heterogeneous Catalytic Reactions
The reduction of nitro groups to amines is one of the most significant industrial reactions for nitroaromatic compounds, primarily achieved through heterogeneous catalytic hydrogenation. nih.gov This process transforms compounds like this compound into their corresponding anilines, which are valuable chemical intermediates. researchgate.net Modeling the surface chemistry of these reactions provides insight into catalyst activity and selectivity.
Quantum chemical methods are used to model the interaction of the nitroaromatic molecule with the catalyst surface, which is often a metal like platinum, palladium, nickel, or gold supported on a material like carbon or alumina. mdpi.comnih.gov These models can simulate:
Adsorption: How the nitroaromatic molecule binds to the catalyst surface. Studies on nitrobenzene (B124822) reduction on an iron surface, for example, have used quantum chemical cluster approximations to model the Fe(110) crystallographic surface. mdpi.com
Reaction Steps: The sequential hydrogenation of the nitro group, which typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. mdpi.com
Selectivity: Why one nitro group might be reduced preferentially over another, or why the nitro group is reduced without affecting other functional groups.
Computational models have shown that for nitrobenzene reduction on a Ni(111) catalyst, a direct pathway reducing the nitro group to an amine via nitrosobenzene (B162901) and hydroxylamine intermediates is more favorable than an indirect pathway involving condensation reactions. mdpi.com These theoretical studies are crucial for designing more efficient and selective catalysts for the synthesis of complex anilines. researchgate.net
| Catalyst System | Typical Support | Key Modeling Focus | Reaction Pathway |
|---|---|---|---|
| Platinum (Pt), Palladium (Pd) | Carbon (C), Alumina (Al₂O₃) | High activity, chemoselectivity for halogenated nitroarenes. researchgate.net | Direct (via nitroso/hydroxylamine) and indirect (via azoxy) pathways. mdpi.com |
| Nickel (Ni) | Raney Ni, Silica (SiO₂) | Cost-effectiveness, pathway determination. mdpi.comnih.gov | Direct pathway is generally favored. mdpi.com |
| Gold (Au) | Titania (TiO₂) | Unique selectivity, role of hydrogen interaction with gold surface. rsc.org | Mechanism of H₂ activation and transfer. rsc.org |
| Rhenium (Re) | Polymer supports | High activity of sub-nanostructures. researchgate.netnih.gov | Kinetics and enhancement of reduction rates. researchgate.netnih.gov |
Photochemical Reaction Dynamics and Pathways of Nitroaromatic Molecules
The interaction of nitroaromatic molecules with light initiates a cascade of ultrafast photophysical and photochemical events. rsc.org Computational modeling, in conjunction with experimental techniques like femtosecond transient absorption spectroscopy, is essential to unravel these complex dynamics. nih.govacs.orgbris.ac.uknih.gov
Upon absorption of UV light, a nitroaromatic molecule like this compound is promoted to an excited singlet electronic state (S₁). acs.org From this state, several competing decay pathways are possible:
Intersystem Crossing (ISC): Nitroaromatic compounds are known for exceptionally fast intersystem crossing from the singlet (S₁) state to an excited triplet state (T₁). rsc.org This process can occur on a femtosecond to picosecond timescale (1 fs = 10⁻¹⁵ s). nih.govnih.govresearchgate.net The efficiency of ISC is governed by the small energy gap and strong coupling between the singlet and triplet manifolds. nih.govacs.org
Internal Conversion (IC): The molecule can relax back to the ground state (S₀) non-radiatively, converting the electronic energy into vibrational energy (heat). researchgate.net
Photochemical Reaction: From the excited state (typically the triplet state), the molecule can undergo chemical transformations. For some ortho-nitrobenzyl compounds, this involves an excited-state intramolecular hydrogen transfer (ESIHT), leading to the formation of an aci-nitro intermediate, which is a key step in their use as phototriggers. bris.ac.uknih.gov Other reactions can include rearrangements or fragmentation. rsc.orgrsc.orgtandfonline.com
Computational studies help to map the potential energy surfaces of these excited states, identify the conical intersections that facilitate rapid internal conversion, and calculate the spin-orbit couplings that drive intersystem crossing. nih.gov The solvent environment can also play a significant role, influencing the lifetimes of excited states and potentially altering the dominant relaxation pathway. bris.ac.uknih.govacs.org
| Process | Description | Typical Timescale | Governing Factors |
|---|---|---|---|
| UV Photon Absorption | Excitation from ground state (S₀) to an excited singlet state (S₁). | Instantaneous | Wavelength of light, molecular absorption spectrum. |
| Internal Conversion (IC) | Non-radiative decay from a higher to a lower electronic state of the same spin multiplicity (e.g., S₁ → S₀). | Picoseconds (ps) to nanoseconds (ns) | Energy gap between states, presence of conical intersections. researchgate.net |
| Intersystem Crossing (ISC) | Non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁). | Sub-picosecond to tens of picoseconds. bris.ac.uknih.gov | Spin-orbit coupling strength, S₁-T₁ energy gap. nih.govacs.org |
| Triplet State Decay | Relaxation of the triplet state (T₁) back to the ground state (S₀) or reaction from the triplet state. | Nanoseconds (ns) to microseconds (µs). nih.gov | Phosphorescence, reverse ISC, quenching by other molecules (e.g., O₂). |
Role As a Synthetic Intermediate in Complex Organic Molecule Synthesis
Precursor in the Synthesis of Agrochemicals (e.g., Butralin)
While 5-Butyl-2-methoxy-1,3-dinitrobenzene is a versatile intermediate, its direct role as a precursor in the synthesis of the herbicide Butralin is not substantiated by prominent manufacturing literature. The established synthesis of Butralin, chemically known as N-butan-2-yl-4-tert-butyl-2,6-dinitroaniline, typically originates from 4-tert-butyl-chlorobenzene. google.com
The industrial synthesis pathway for Butralin generally involves three main steps:
Alkylation: A Friedel-Crafts alkylation of chlorobenzene (B131634) with isobutylene (B52900) to produce 4-tert-butyl-chlorobenzene.
Nitration: The subsequent dinitration of 4-tert-butyl-chlorobenzene using a mixture of nitric acid and sulfuric acid yields 4-tert-butyl-1-chloro-2,6-dinitrobenzene. google.com
Amination: The final step is a nucleophilic aromatic substitution reaction where the chloro group is displaced by sec-butylamine (B1681703) to form the final Butralin product. google.com
It is important to note the structural differences between the specified compound and the actual precursors for Butralin. Butralin contains a tert-butyl group and a sec-butylamine group, whereas the subject compound has a n-butyl group and a methoxy (B1213986) group. nih.gov This highlights that dinitroaniline herbicides like Butralin are synthesized from specifically substituted dinitrobenzene precursors, but not from this compound. researchgate.net
Strategies for Further Derivatization of Dinitrobenzene Scaffolds
The dinitrobenzene core is a versatile platform for creating diverse molecular architectures, primarily due to the strong electron-withdrawing nature of the two nitro groups. These groups significantly influence the reactivity of the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr): The presence of two nitro groups strongly activates the benzene (B151609) ring towards nucleophilic attack. rsc.orgsemanticscholar.org This allows for the displacement of a suitable leaving group (like a halogen or, in some cases, even a nitro group) by a wide range of nucleophiles. The reaction proceeds through a well-established addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. acs.orgnih.gov The stability of this intermediate is key to the reaction's success. Common nucleophiles used in these reactions include alkoxides, amines, and thiolates. acs.org
Reduction of Nitro Groups: The nitro groups themselves are primary sites for chemical transformation. One of the most common derivatization strategies is their reduction to amino groups. This conversion dramatically alters the electronic properties of the benzene ring, transforming the electron-deficient ring into an electron-rich one. These newly formed aniline (B41778) derivatives can then participate in a host of subsequent reactions, such as diazotization followed by Sandmeyer reactions, acylation, and alkylation.
Selective reduction of one nitro group in the presence of the other is a particularly powerful strategy. This can often be achieved using specific reagents like sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide in a process known as the Zinin reduction. stackexchange.comwikipedia.orgsciencemadness.org The selectivity of this reduction can be influenced by steric hindrance, with the least hindered nitro group often being preferentially reduced. stackexchange.comechemi.com
Development of Advanced Synthetic Routes Utilizing Dinitrobenzene Intermediates
Modern organic synthesis continuously seeks to improve efficiency, selectivity, and environmental sustainability. For reactions involving dinitrobenzene intermediates, several advanced methods have been developed.
Traditional nitration methods often require harsh conditions using concentrated nitric and sulfuric acids, which can lead to issues with regioselectivity and the formation of byproducts. orgchemres.org Advanced approaches focus on milder and more selective nitration techniques. orgchemres.orgrsc.org Furthermore, methods like ipso-nitration, where a pre-existing group like a boronic acid or a halogen is replaced by a nitro group, offer excellent control over the position of nitration. orgchemres.orgnih.gov
Palladium-catalyzed cross-coupling reactions have also been applied to dinitrobenzene derivatives, particularly those bearing a halide. Reactions like the Suzuki, Heck, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of highly complex molecules from simple dinitrobenzene precursors. nih.gov
Moreover, the development of flow chemistry and microwave-assisted synthesis has offered significant advantages. These technologies can lead to shorter reaction times, improved yields, and enhanced safety, particularly for highly exothermic reactions like nitration.
Functional Group Interconversion Strategies on the this compound Core
The specific structure of this compound offers several avenues for functional group interconversion (FGI), allowing for tailored molecular modifications.
| Functional Group | Interconversion Strategy | Resulting Group(s) | Key Reagents/Conditions |
|---|---|---|---|
| Nitro Groups (-NO₂) | Selective Monoreduction | Amino (-NH₂) and Nitro (-NO₂) | Na₂S, (NH₄)₂S (Zinin Reduction) wikipedia.orgfiveable.me |
| Nitro Groups (-NO₂) | Complete Reduction | Diamino (-NH₂) | Catalytic Hydrogenation (e.g., H₂, Pd/C), Fe/HCl wikipedia.org |
| Methoxy Group (-OCH₃) | Ether Cleavage | Phenol (B47542) (-OH) | Strong acids (e.g., HBr, HI), BBr₃ wikipedia.orglibretexts.orgmasterorganicchemistry.com |
| Butyl Group (-C₄H₉) | Benzylic Oxidation (if activated) | Carboxylic Acid, Ketone | Strong oxidizing agents (e.g., KMnO₄, CrO₃) |
Reactions of the Nitro Groups: As discussed previously, the selective reduction of one nitro group is a key transformation. For the this compound core, the two nitro groups are in different chemical environments, potentially allowing for regioselective reduction based on steric and electronic factors. Complete reduction of both nitro groups using methods like catalytic hydrogenation (e.g., H₂ over Pd/C) would yield 5-butyl-2-methoxybenzene-1,3-diamine, a highly electron-rich aromatic diamine. wikipedia.org
Reactions of the Methoxy Group: The methoxy group is an ether, which can be cleaved to reveal a phenol using strong acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃). wikipedia.orglibretexts.org This transformation would produce 4-butyl-2,6-dinitrophenol, opening up another avenue for derivatization through reactions of the hydroxyl group.
Reactions of the Butyl Group: The n-butyl group is generally unreactive. However, if reactions create a benzylic position (for example, if the butyl group were a sec-butyl or isobutyl group), that position could be susceptible to oxidation. For the n-butyl chain, radical halogenation could introduce functionality, but this often lacks selectivity.
These FGI strategies demonstrate the utility of this compound as a versatile building block, allowing chemists to access a wide range of substituted aromatic compounds for various applications.
Conclusions and Future Research Directions
Synthesis of Novel Analogs and Isomers
A significant area for future work lies in the synthesis and characterization of novel analogs and isomers of 5-butyl-2-methoxy-1,3-dinitrobenzene. The exploration of structural variations can lead to the discovery of compounds with tailored electronic and steric properties. For instance, altering the alkyl chain length from a butyl group to other functionalities could modulate the compound's solubility and reactivity.
Furthermore, the synthesis of positional isomers, where the substituents are rearranged on the benzene (B151609) ring, would provide a family of compounds for comparative studies. The dinitration of substituted benzenes often yields a mixture of isomers, necessitating efficient separation techniques like column chromatography or recrystallization. A systematic study of the nitration of butyl-methoxybenzene would be a logical starting point.
To illustrate the potential for analog synthesis, the table below compares the properties of known, structurally related nitroaromatic compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents |
| 5-(tert-Butyl)-2-methoxy-1,3-dinitrobenzene | 77055-30-2 | C₁₁H₁₄N₂O₅ | 254.24 | 5-OCH₃, 2-C(CH₃)₃, 1,3-NO₂ |
| 5-Methoxy-2-methyl-1,3-dinitrobenzene | 16024-29-6 | C₈H₈N₂O₅ | ~212.16 | 5-OCH₃, 2-CH₃, 1,3-NO₂ |
| 5-Chloro-2-methoxy-1,3-dinitrobenzene | 6302-58-5 | C₇H₅ClN₂O₅ | 232.58 | 5-Cl, 2-OCH₃, 1,3-NO₂ |
| 2-Methoxy-1,3-dinitrobenzene | 3535-67-9 | C₇H₆N₂O₅ | 198.133 | 2-OCH₃, 1,3-NO₂ |
This table presents data for known analogs to suggest the physicochemical space that novel derivatives of this compound might occupy.
Exploration of Unexplored Reactivity and Mechanistic Pathways
The electron-deficient nature of the dinitro-substituted benzene ring in this compound suggests a rich and varied reactivity profile waiting to be explored. The nitro groups strongly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. Future research could investigate the reactions of this compound with a range of nucleophiles, such as alkoxides, amines, and thiolates, to synthesize a library of new derivatives.
Moreover, the reduction of the nitro groups can lead to a variety of valuable products. Partial reduction could yield nitroanilines, while complete reduction would afford the corresponding diamine. wikipedia.org These amino-derivatives are versatile building blocks in organic synthesis. For example, the reduction of 1,3-dinitrobenzene (B52904) with sodium sulfide (B99878) gives 3-nitroaniline, and further reduction can produce m-phenylenediamine. wikipedia.org Similar transformations for this compound could be investigated.
Mechanistic studies of these reactions, perhaps using kinetic analysis and isotopic labeling, would provide fundamental insights into the influence of the butyl and methoxy (B1213986) substituents on the reaction rates and pathways.
Advancements in Computational Predictions for Nitroaromatic Systems
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound, especially in the absence of extensive experimental data. Future research should leverage quantum mechanical calculations to predict a range of properties, including:
Molecular Geometry and Electronic Structure: Understanding the preferred conformation of the butyl group and the electronic distribution within the aromatic ring.
Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its reaction products.
Reactivity Indices: Calculating parameters such as electrostatic potential maps and frontier molecular orbital energies to predict the most likely sites for electrophilic and nucleophilic attack.
Reaction Mechanisms: Modeling the transition states and reaction pathways for various transformations to elucidate mechanistic details.
Recent studies on similar molecules, such as 2,5-dimethyl-1,3-dinitrobenzene, have utilized computational methods to understand intermolecular interactions, like non-conventional hydrogen bonds, which influence the crystal packing. researchgate.net Similar computational investigations on this compound could provide valuable insights into its solid-state structure and properties.
Potential for Development of New Synthetic Methodologies and Academic Applications
The unique substitution pattern of this compound could be exploited in the development of novel synthetic methodologies. For instance, the differential reactivity of the two nitro groups or the potential for regioselective functionalization of the aromatic ring could be the basis for new synthetic strategies.
In an academic context, this compound could serve as an excellent substrate for exploring fundamental concepts in physical organic chemistry, such as the electronic effects of substituents on aromatic reactivity. Its synthesis and subsequent reactions could also be incorporated into advanced undergraduate organic chemistry laboratory curricula to provide students with hands-on experience with the chemistry of nitroaromatic compounds. The preparation of related compounds often involves straightforward nitration reactions, providing a practical example of electrophilic aromatic substitution. wikipedia.org
Q & A
What are the recommended analytical techniques for characterizing 5-Butyl-2-methoxy-1,3-dinitrobenzene?
Level: Basic
Answer:
Characterization should combine spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to confirm substituent positions (e.g., butyl, methoxy, nitro groups). Compare chemical shifts with structurally similar nitroaromatics (e.g., 1-Methoxy-3,5-dinitrobenzene, as in ).
- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., nitro stretching bands near 1520–1350 cm).
- HPLC or GC-MS: Assess purity and detect impurities, especially if synthesized via nitration (common side products include positional isomers).
Reference: Analytical workflows in (e.g., for nitroaromatics) and stability protocols in .
How can experimental design optimize the synthesis of this compound?
Level: Advanced
Answer:
A factorial design ( ) can systematically evaluate variables:
- Factors: Reaction temperature, nitration agent concentration (e.g., HNO/HSO), and solvent polarity.
- Response Variables: Yield, purity (HPLC), and reaction time.
- Example Setup: Use a 2 factorial design (8 experiments) to identify interactions between factors. For instance, higher HNO concentrations may improve nitro-group regioselectivity but increase byproduct formation.
- Validation: Confirm optimal conditions via triplicate runs and ANOVA analysis.
Reference: Statistical methods in chemical process optimization ( ).
What precautions are critical when handling this compound in the laboratory?
Level: Basic
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles ( ).
- Ventilation: Use fume hoods to mitigate inhalation risks; nitroaromatics may release toxic fumes under heat ( ).
- Storage: Keep in airtight containers away from reducing agents (nitro groups are oxidizers). Desiccate to prevent hydrolysis ( ).
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent environmental release ( ).
How can computational methods predict the reactivity of this compound in substitution reactions?
Level: Advanced
Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. The meta-directing nitro groups may dominate reactivity, but the methoxy group (ortho/para-directing) could compete.
- Molecular Electrostatic Potential (MEP) Maps: Visualize electron-rich regions susceptible to electrophilic attack.
- Solvent Effects: Use COSMO-RS models to simulate solvent interactions (e.g., polar aprotic solvents may stabilize transition states).
Reference: Similar approaches for nitroaromatic systems ( ).
What strategies resolve contradictions in reported spectral data for nitroaromatic compounds?
Level: Advanced
Answer:
- Cross-Validation: Compare NMR data with structurally analogous compounds (e.g., 1-Bromo-2-methoxy-3,5-dimethylbenzene in ).
- Isolation of Byproducts: Use column chromatography to separate isomers (e.g., 1,3- vs. 1,5-dinitro derivatives) and characterize individually.
- Dynamic NMR Studies: Probe rotational barriers of substituents (e.g., methoxy groups) that may cause signal splitting.
Reference: Analytical contradictions in nitroaromatics ( ).
How to assess the environmental impact of this compound?
Level: Advanced
Answer:
- PBT/vPvB Assessment: Use OECD guidelines for persistence, bioaccumulation, and toxicity. Nitroaromatics often exhibit high persistence ( ).
- Microcosm Studies: Evaluate biodegradation in soil/water systems.
- QSAR Modeling: Predict ecotoxicity endpoints (e.g., LC) via quantitative structure-activity relationships.
Note: Current data gaps ( ) necessitate experimental validation.
What synthetic routes are viable for introducing the butyl group in this compound?
Level: Basic
Answer:
- Friedel-Crafts Alkylation: React 2-methoxy-1,3-dinitrobenzene with 1-bromobutane and AlCl. Monitor regioselectivity (para to methoxy group).
- Cross-Coupling: Use Suzuki-Miyaura coupling with a butylboronic acid precursor (requires deactivating nitro groups to prevent side reactions).
- Post-Functionalization: Introduce butyl after nitration (e.g., via SN2 on a brominated intermediate).
Reference: Synthetic strategies for nitroaromatics ().
How does steric hindrance from the butyl group influence the compound’s reactivity?
Level: Advanced
Answer:
- Steric Maps: Generate using molecular modeling software (e.g., Avogadro) to visualize spatial constraints.
- Kinetic Studies: Compare reaction rates with/without the butyl group (e.g., in nucleophilic aromatic substitution).
- X-ray Crystallography: Resolve 3D structure to quantify bond angles and torsional strain.
Reference: Structural analysis of bulky substituents ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
